(S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone
Description
Significance of Chiral Nitrogen Heterocycles in Organic Synthesis and Molecular Design
Chiral nitrogen heterocycles are cornerstone structures in the fields of organic synthesis and molecular design. mdpi.com Their prevalence is notable in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.com The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is one of the most common of these scaffolds found in FDA-approved drugs. nih.gov This structural motif is integral to numerous alkaloids like nicotine (B1678760) and hygrine, as well as the proteinogenic amino acid proline. mdpi.comwikipedia.org
The significance of these structures stems from several key attributes:
Biological Activity: The three-dimensional arrangement conferred by the chiral centers of these heterocycles is crucial for specific interactions with biological targets like enzymes and receptors. unipa.it This makes them privileged scaffolds in drug discovery. nih.gov
Catalysis: Chiral nitrogen heterocycles, particularly derivatives of proline, are highly effective organocatalysts for a wide range of asymmetric reactions, including aldol (B89426) and Mannich reactions. researchgate.netrsc.orgwikipedia.org They can also serve as chiral ligands for transition metals in catalysis. nih.govlabinsights.nl
Synthetic Versatility: They serve as versatile chiral building blocks, or "chiral pool" reagents, providing a readily available source of stereochemistry for the synthesis of complex molecules. mdpi.comnih.gov The saturated, non-planar nature of rings like pyrrolidine allows for better exploration of three-dimensional pharmacophore space compared to flat aromatic systems. unipa.it
The development of efficient and stereoselective methods for the synthesis of nitrogen heterocycles remains a major focus in organic chemistry, underscoring their continued importance. researchgate.netorganic-chemistry.org
Overview of the (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone Scaffold
This compound is a chiral molecule featuring two pyrrolidine rings linked by an amide functional group. The chirality of the molecule is centered at the C-2 position of one of the pyrrolidine rings, specified by the (S)-configuration, which is derived from the naturally occurring amino acid, L-proline.
Synthesis and Structure: The synthesis of this compound typically involves the coupling of L-proline, or a derivative thereof, with pyrrolidine. A common synthetic route is the reaction of N-protected L-proline with pyrrolidine using a coupling agent to form the amide bond, followed by deprotection. Alternatively, the acid chloride of N-protected L-proline can be reacted with pyrrolidine. This amide-forming reaction is a fundamental transformation in organic chemistry.
Properties and Applications: This specific scaffold serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Derivatives of this structure have been investigated for various therapeutic applications. For example, related structures are explored as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type II diabetes. The synthesis of Vildagliptin, a known DPP-IV inhibitor, involves a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is structurally related to the proline amide family. beilstein-journals.org The pyrrolidine moiety is a common feature in many biologically active compounds, and the amide linkage provides a stable connection point for building larger molecular architectures.
Below is a table summarizing the key physicochemical properties of the compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| Chirality | (S)-configuration at C-2 |
| Functional Groups | Amide, secondary amine, tertiary amine |
| Parent Compound | L-Proline, Pyrrolidine |
Data sourced from PubChem CID 13578534. nih.gov
Historical Context of Pyrrolidine-Based Chiral Building Blocks
The use of pyrrolidine-based chiral building blocks has a rich history, deeply intertwined with the development of asymmetric synthesis and organocatalysis. The amino acid L-proline, a substituted pyrrolidine, has been a central figure in this evolution. mdpi.com
The concept of using a small, chiral organic molecule to catalyze a stereoselective reaction—the essence of organocatalysis—was pioneered in the early 1970s. A key historical milestone was the proline-catalyzed intramolecular aldol cyclization, independently reported by groups at Schering AG and Hoffmann-La Roche. wikipedia.org This reaction, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, demonstrated that L-proline could catalyze the formation of a chiral product with high enantioselectivity without the need for a metal catalyst. rsc.org
Despite these early breakthroughs, the field of organocatalysis remained relatively dormant for several decades. It experienced a major renaissance in the early 2000s, largely driven by the work of researchers who expanded the scope and understanding of proline catalysis. nih.gov It was demonstrated that proline and its derivatives could effectively catalyze a broad range of carbon-carbon bond-forming reactions, such as aldol, Mannich, and Michael reactions, often with excellent stereocontrol. researchgate.netrsc.org
The mechanism of proline catalysis, which typically proceeds through enamine or iminium ion intermediates, leverages the unique bifunctional nature of the pyrrolidine scaffold—containing both a secondary amine and a carboxylic acid. wikipedia.org This historical foundation has established proline and other pyrrolidine derivatives as indispensable tools in modern organic synthesis, allowing for the efficient and environmentally friendly construction of complex chiral molecules.
Structure
3D Structure
Properties
IUPAC Name |
pyrrolidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWINONZUFKQV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies
Stereoselective Synthesis of (S)-2-Substituted Pyrrolidine (B122466) Precursors
The cornerstone for the synthesis of the target compound is the enantiomerically pure (S)-2-substituted pyrrolidine ring. Various sophisticated strategies have been developed to achieve high levels of stereocontrol in the formation of this crucial intermediate.
Asymmetric Transformations from Chiral Pool Starting Materials (e.g., L-Proline)
L-proline, a naturally occurring chiral amino acid, serves as an invaluable and cost-effective starting material for the synthesis of (S)-2-substituted pyrrolidines. Its inherent stereochemistry at the C-2 position provides a robust platform for a variety of asymmetric transformations. Synthetic routes often commence with the reduction of the carboxylic acid moiety of L-proline to afford (S)-prolinol. mdpi.com This transformation is typically achieved with high fidelity using reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). mdpi.com
Further functionalization of the resulting (S)-prolinol allows for the introduction of diverse substituents at the 2-position while retaining the desired stereochemistry. These transformations are foundational in the synthesis of numerous pyrrolidine-containing pharmaceuticals and research compounds. mdpi.com
Enantioselective Cyclization Reactions
Enantioselective cyclization reactions represent a powerful approach to construct the chiral pyrrolidine ring from acyclic precursors. One notable method involves the use of transaminases in a biocatalytic cascade. This strategy employs ω-chloroketones as starting materials, which undergo enantioselective amination catalyzed by a selected transaminase. The resulting chiral amine intermediate then undergoes spontaneous intramolecular cyclization to yield the desired (S)-2-substituted pyrrolidine. The choice of the specific transaminase enzyme dictates the stereochemical outcome, allowing for access to either the (S) or (R) enantiomer with high enantiomeric excess.
| Starting Material | Product | Enantiomeric Excess (ee) |
| ω-chloroketone | (S)-2-substituted pyrrolidine | >95% |
This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral pyrrolidines.
Diastereoselective Reduction Strategies
Diastereoselective reduction of cyclic precursors is another effective strategy for establishing the desired stereochemistry in the pyrrolidine ring. For instance, the reduction of a suitably substituted 1-pyrroline (B1209420) can proceed with high diastereoselectivity. The stereochemical outcome of the reduction is often influenced by the nature of the reducing agent and the existing stereocenters on the pyrroline (B1223166) ring. This method allows for the controlled formation of multiple stereocenters within the pyrrolidine scaffold.
Formation of the Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone Linkage
The crucial step in the synthesis of the target molecule is the formation of the amide bond between the (S)-2-substituted pyrrolidine precursor and a second pyrrolidine ring. This transformation requires efficient and stereochemically benign coupling methods.
Amidation Reactions and Coupling Reagents
The formation of the amide bond in (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone is typically achieved through standard amidation protocols utilizing a variety of coupling reagents. These reagents activate the carboxylic acid of an N-protected (S)-proline derivative, facilitating its reaction with a pyrrolidine nucleophile. The choice of coupling reagent is critical to ensure high yields, minimize side reactions, and prevent racemization of the chiral center.
Commonly employed coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com More advanced phosphonium (B103445) and aminium/uronium salt-based reagents have been developed to enhance coupling efficiency, particularly with sterically hindered amino acids. uni-kiel.deglobalresearchonline.net
| Coupling Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High efficiency, rapid reactions, suitable for hindered couplings. peptide.comuni-kiel.de |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Generate highly reactive active esters, effective for challenging couplings. peptide.comsigmaaldrich.com |
The selection of the appropriate coupling reagent, solvent, and base is crucial for the successful and high-yielding synthesis of the target amide. For instance, (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is noted for its efficiency and the generation of less hazardous by-products compared to some other phosphonium reagents. globalresearchonline.net
Novel Carbonyl Formation Pathways
Beyond traditional coupling reagents, research into novel methods for amide bond formation continues to evolve. One area of interest is the use of enzymatic strategies. Lipases and esterases have been shown to catalyze amide bond formation under mild conditions, offering a high degree of chemo- and stereoselectivity. nih.gov For example, porcine liver esterase (PLE) has been utilized to catalyze intramolecular amide bond formation from γ-amino esters to produce γ-lactams, demonstrating the potential of enzymatic approaches in forming cyclic amide structures. nih.gov
Furthermore, conceptually novel chemical approaches are being explored to overcome the limitations of traditional methods. These include the development of catalytic, waste-free amidation reactions that proceed via unconventional intermediates. researchgate.net While not yet standard practice for the synthesis of this compound, these emerging methodologies hold promise for more efficient and environmentally benign syntheses in the future.
Protecting Group Strategies for Selective Synthesis
The selective synthesis of this compound fundamentally relies on the use of protecting groups to prevent unwanted side reactions. The primary challenge is the presence of two reactive secondary amine groups, one on the (S)-proline precursor and one on the pyrrolidine reactant. Without protection, the activation of the carboxylic acid on (S)-proline could lead to polymerization or other undesired intermolecular reactions instead of the desired coupling with a separate pyrrolidine molecule.
The most prevalent strategy involves the protection of the nitrogen atom of the (S)-proline ring. researchgate.net The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in this context due to its stability under various reaction conditions and its straightforward removal under acidic conditions. nih.govmdpi.com The synthesis begins with a commercially available precursor, N-Boc-(S)-proline. This protected amino acid can then have its carboxylic acid group activated for amide bond formation.
Key steps in the protecting group strategy:
Protection: The secondary amine of (S)-proline is protected, most commonly with a Boc group, to form N-Boc-(S)-proline. This ensures that the nitrogen is unreactive during the subsequent activation of the carboxyl group.
Coupling: The carboxylic acid of N-Boc-(S)-proline is activated using a coupling agent and then reacted with pyrrolidine to form the protected intermediate, (S)-tert-butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate.
Deprotection: The Boc group is removed from the proline nitrogen, typically using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl), to yield the final product. mdpi.comunibo.it
The choice of protecting group is crucial; while the Boc group is common, other groups could be employed. However, strongly electron-withdrawing groups may not be suitable for certain reaction pathways. researchgate.net The orthogonality of the protecting group is essential, allowing for its removal without affecting the newly formed amide bond or the integrity of the pyrrolidine rings. jocpr.com
Optimization of Reaction Conditions for Yield and Enantiomeric Purity
The optimization of reaction conditions is paramount for maximizing the chemical yield and preserving the stereochemical integrity of the chiral center in this compound. The key variables in the central amide coupling step include the choice of coupling agent, solvent, temperature, and base.
Coupling Reagents: A variety of peptide coupling reagents can be employed to activate the carboxylic acid of N-Boc-(S)-proline. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often effective for forming amide bonds under mild conditions, which is crucial for preventing racemization of the chiral center. acs.org
Solvent Selection: The choice of solvent can significantly impact reaction efficiency and yield. Aprotic solvents are typically preferred for amide coupling reactions. High-boiling point nonpolar solvents like mesitylene (B46885) have been shown to be effective in related syntheses, outperforming polar aprotic solvents such as DMF, DMA, or DMSO where yields can be substantially lower. acs.org The solubility of reactants and intermediates is a key consideration in solvent selection.
Temperature Control: Reaction temperature is a critical parameter to control. While elevated temperatures can increase the reaction rate, they can also lead to the formation of byproducts and potentially compromise the enantiomeric purity of the product. For many coupling reactions, conducting the synthesis at reduced temperatures (e.g., 0-5 °C) can improve selectivity and yield by minimizing side reactions. acs.org Conversely, some transformations may require higher temperatures, such as 140 °C, to proceed effectively, necessitating careful optimization to balance reaction rate and product purity. acs.org
The following tables illustrate typical outcomes from the optimization of reaction conditions for syntheses involving proline derivatives.
| Entry | Solvent | Relative Yield (%) |
|---|---|---|
| 1 | Mesitylene | 70 |
| 2 | Xylene | 65 |
| 3 | DMF (Dimethylformamide) | <20 |
| 4 | DMSO (Dimethyl sulfoxide) | <20 |
| 5 | DCM (Dichloromethane) | 55 |
| Entry | Temperature (°C) | Relative Yield (%) | Notes |
|---|---|---|---|
| 1 | 160 | Decreased | Increased byproduct formation |
| 2 | 140 | 70 | Optimal for specific Pd-catalyzed reaction acs.org |
| 3 | 120 | Decreased | Slower reaction rate |
| 4 | 25 (Room Temp) | Moderate | - |
| 5 | 5 | >80 | Optimal for mild coupling agent reactions acs.org |
Maintaining the enantiomeric purity requires that all steps, particularly the amide coupling and deprotection, proceed without causing racemization at the chiral carbon of the (S)-proline moiety. The use of mild reaction conditions and carefully selected reagents is the standard approach to ensure the stereocenter remains intact throughout the synthetic sequence.
Stereochemical Aspects and Configurational Stability
Chiral Integrity of the (S)-Pyrrolidin-2-yl Moiety
The chiral center at the α-carbon of the (S)-pyrrolidin-2-yl moiety is a defining stereochemical feature of the molecule. The incorporation of this carbon into the rigid five-membered pyrrolidine (B122466) ring generally imparts significant configurational stability. Standard derivatization processes, such as methylation followed by acetylation, have been shown to proceed without causing racemization of the proline stereocenter. This stability is crucial in synthetic applications where the retention of optical purity is paramount. semanticscholar.org For instance, many syntheses of chiral pyrrolidine-based organocatalysts and drugs utilize L-proline as a starting material, relying on the preservation of its stereochemistry throughout the synthetic sequence. nih.govunibo.itmdpi.com
However, the chiral integrity is not absolute and can be compromised under specific chemical conditions. Extensive racemization at the α-carbon of proline residues has been observed during certain peptide coupling reactions. nih.gov Specifically, the use of water-soluble carbodiimide (B86325) (WSCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) in dimethylformamide can lead to significant loss of stereochemical purity. nih.gov This racemization is linked to the formation of a cyclic carbinol-amine intermediate, a process catalyzed by HOBt. nih.gov In contrast, coupling reactions performed using the mixed anhydride (B1165640) procedure or the carbodiimide method without HOBt typically proceed with little to no racemization. nih.gov Biocatalytic methods, such as enzyme-catalyzed amidation, have also been developed as a racemization-free alternative for producing compounds like L-prolinamide, highlighting the importance of reaction conditions in maintaining chiral integrity. rsc.org The potential for racemization is also recognized in enzymatic contexts, with enzymes known as proline racemases capable of catalyzing the interconversion of L- and D-proline. nih.govwikipedia.org
Conformational Analysis of the Amide Linkage and Pyrrolidine Rings
Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and adopts puckered, non-planar conformations to relieve torsional strain. nih.gov The two predominant low-energy conformations are described as "envelope" puckers, where one atom is out of the plane of the other four. nih.gov Puckering at the Cγ (C4) carbon results in two distinct conformations: Cγ-endo (where the Cγ is displaced towards the amide carbonyl group) and Cγ-exo (where the Cγ is displaced away from the amide carbonyl group). nih.govresearchgate.net The energy barrier for interconversion between these pucker states is low, typically around 2-5 kcal/mol, allowing for rapid exchange between conformations at room temperature. nih.gov
Amide Bond Isomerization: The amide bond connecting the two pyrrolidine rings exhibits partial double-bond character, which restricts free rotation. nih.gov This results in two planar conformations: trans (where the Cα atoms of the two rings are on opposite sides of the amide bond) and cis (where they are on the same side). nih.gov The energy barrier for cis-trans isomerization is significantly higher than for ring puckering, approximately 20 kcal/mol, making this a slow process on the NMR timescale at room temperature. nih.gov Consequently, in solution, molecules like N-acetyl-proline-glycine-proline can exist as a mixture of four distinct isomers (trans-trans, trans-cis, cis-trans, and cis-cis). nih.gov For many N-acyl proline derivatives, the trans conformation is generally favored. nih.gov
These two conformational features are coupled; the ring pucker influences the preferred amide bond geometry and vice versa. acs.org The Cγ-exo pucker is associated with more compact helical conformations and stabilizes the trans amide bond, partly through a favorable n→π* interaction. nih.govacs.org Conversely, the Cγ-endo pucker is associated with more extended structures and is strongly favored in a cis amide bond. nih.govacs.org
| Conformational Feature | Description | Key States | Energy Barrier | Associated Conformations |
|---|---|---|---|---|
| Pyrrolidine Ring Pucker | Non-planar conformation of the five-membered ring to relieve torsional strain. | Cγ-endo, Cγ-exo | ~2-5 kcal/mol nih.gov | Endo pucker favors cis amide; Exo pucker favors trans amide. nih.govacs.org |
| Amide Bond Isomerization | Rotation around the C-N bond connecting the two pyrrolidine rings. | cis, trans | ~20 kcal/mol nih.gov | Trans isomer is often the major conformer in solution. nih.govnih.gov |
Influence of Substituents on Stereochemical Outcomes
The introduction of substituents onto the pyrrolidine rings can profoundly influence the molecule's conformational landscape, altering the equilibrium between different ring puckers and amide isomers through steric and stereoelectronic effects. nih.gov
Stereoelectronic Effects: The placement of electron-withdrawing groups, such as fluoro or hydroxyl, on the pyrrolidine ring has a significant and predictable impact on its conformation. beilstein-journals.orgbeilstein-journals.org This influence is highly dependent on the stereochemistry of the substituent. nih.gov
4R-Substitution: An electron-withdrawing substituent at the 4R position strongly favors the Cγ-exo ring pucker. nih.govresearchgate.net This preference is driven by stereoelectronic effects, including the gauche effect, which stabilizes a conformation where the electronegative substituent is gauche to the ring nitrogen. acs.org The resulting exo pucker, in turn, stabilizes the trans conformation of the preceding amide bond. nih.gov
4S-Substitution: Conversely, an electron-withdrawing group at the 4S position promotes the Cγ-endo ring pucker. nih.govnih.govresearchgate.net This endo conformation disfavors the n→π* interaction and is more compatible with the cis amide bond geometry. nih.govnih.gov
These stereoelectronic effects allow for the rational design of proline derivatives to control peptide and protein conformation. researchgate.net
Steric Effects: Bulky substituents primarily exert their influence by minimizing steric hindrance. For example, introducing a sterically demanding tert-butyl group at the C4 position locks the ring into a specific conformation. nih.govacs.org Regardless of whether the substitution is cis or trans, the bulky group will preferentially occupy a pseudoequatorial position to avoid unfavorable steric interactions. nih.gov This forces a specific ring pucker that is opposite to the effect seen with electronegative substituents; a trans-4-tert-butyl group induces an endo pucker, while a cis-4-tert-butyl group leads to an exo pucker (in L-proline derivatives). nih.govacs.org Similarly, bulky groups on either side of the amide moiety can destabilize the cis isomer and increase the energy barrier for isomerization. nih.gov
The following table summarizes the observed influence of different substituents at the C4 position of proline on its conformational preferences.
| Substituent at C4 Position | Stereochemistry | Primary Effect | Favored Ring Pucker | Influence on Amide Bond |
|---|---|---|---|---|
| Fluorine / Hydroxyl | 4R | Stereoelectronic nih.gov | Cγ-exo nih.govresearchgate.net | Favors trans isomer nih.gov |
| Fluorine / Hydroxyl | 4S | Stereoelectronic nih.gov | Cγ-endo nih.govresearchgate.net | Favors cis isomer researchgate.net |
| tert-Butyl | 4R (trans) | Steric nih.gov | Cγ-endo nih.govacs.org | - |
| tert-Butyl | 4S (cis) | Steric nih.gov | Cγ-exo nih.govacs.org | - |
Chemical Reactivity and Derivatization
Reactions at the Amide Carbonyl Group
The amide bond in (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone is its most stable functional group, a characteristic attributed to resonance delocalization between the nitrogen lone pair and the carbonyl π-system. nih.gov This resonance imparts a partial double-bond character to the C-N bond, making it planar and relatively unreactive compared to ketones or esters. nih.gov However, under specific conditions, the amide carbonyl can undergo reactions such as reduction and hydrolysis.
Reduction: The amide carbonyl can be completely reduced to a methylene (B1212753) group (-CH₂) using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction proceeds via the formation of an intermediate iminium ion after the initial nucleophilic attack by the hydride. The oxygen atom is eliminated as a leaving group, and a second hydride addition to the iminium ion yields the corresponding tertiary amine, (S)-1-(pyrrolidin-1-ylmethyl)pyrrolidine. youtube.com This method is effective for converting amides to amines without cleaving the C-N bond. youtube.com
Hydrolysis: While amide bonds are significantly more stable towards hydrolysis than esters, cleavage can be achieved under forcing acidic or basic conditions. nih.govacs.org Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. researchgate.net Base-catalyzed hydrolysis proceeds through the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. uregina.ca For proline-containing peptides, the conformation of the proline ring (cis or trans) can influence the mechanism of hydrolysis. nih.gov The half-life of a typical peptide bond in neutral water at room temperature can be hundreds of years, highlighting the general stability that necessitates catalysis for efficient cleavage. nih.gov
Functionalization of the Pyrrolidine (B122466) Rings
The two pyrrolidine rings of the molecule provide a scaffold for a variety of derivatization reactions, including alkylation, acylation, and halogenation. These modifications can alter the steric and electronic properties of the molecule, which is particularly important in the design of chiral ligands and organocatalysts. mdpi.com The proline-derived ring, with its inherent stereocenter at the C2 position, is a common target for stereoselective functionalization.
Alkylation and acylation reactions on the this compound scaffold primarily target the α-carbon of the proline moiety or the nitrogen atom of the proline precursor.
Cα-Alkylation: The α-carbon to the carbonyl group (C2 of the proline ring) can be functionalized via enolate chemistry. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate can then react with various electrophiles, such as alkyl halides, in a diastereoselective manner. nih.govharvard.edu The stereochemical outcome of the alkylation is influenced by the existing stereocenter and any protecting groups on the nitrogen, which direct the approach of the electrophile. nih.gov This method is a powerful tool for synthesizing α-substituted proline derivatives with high optical purity. researchgate.netnih.gov
N-Acylation and N-Alkylation: While the title compound has a tertiary amide and no free N-H group for direct acylation or alkylation, these reactions are fundamental to the synthesis of its derivatives starting from L-proline. The secondary amine of proline is readily acylated or alkylated. For instance, N-acylation with various acid chlorides or anhydrides is a key step in peptide synthesis. acs.org Similarly, N-alkylation of proline esters with alkyl halides can be achieved, often with high diastereoselectivity due to a process of chirality transfer from the α-carbon to the nitrogen and back. researchgate.netnih.govmdpi.com
Table 1: Examples of Alkylation Reactions on Proline Scaffolds
| Starting Material | Reagents | Reaction Type | Product | Key Feature |
| N-Boc-proline methyl ester | 1. LDA, THF, -78 °C; 2. Alkyl Halide (R-X) | Cα-Alkylation | N-Boc-α-alkyl-proline methyl ester | Diastereoselective introduction of an alkyl group at the C2 position. nih.gov |
| Proline methyl ester | 2,3-disubstituted benzyl (B1604629) bromide, K₂CO₃ | N-Alkylation | N-benzyl-proline methyl ester | High diastereoselectivity via C→N chirality transfer. researchgate.net |
| N-allyl pyrrolidine | 4-phenylbutenoic acid fluoride | N-Acylation | N-acylated N-allyl pyrrolidine | Formation of a defined stereotriad controlled by the allyl alcohol moiety. researchgate.net |
Halogen atoms can be introduced onto the pyrrolidine ring to modulate its chemical and physical properties. Fluorine, in particular, is often incorporated to alter ring conformation and electronic character.
The inherent chirality of the (S)-proline backbone makes it an excellent template for directing the formation of new stereocenters with high selectivity. This principle is widely exploited in asymmetric synthesis.
Diastereoselective Alkylation: As mentioned previously, the alkylation of proline enolates is highly diastereoselective, providing a reliable method for establishing a new chiral center at the Cα position. nih.gov The choice of chiral auxiliaries attached to the proline nitrogen can further enhance this stereocontrol, enabling the synthesis of either enantiomer of the α-alkylated product from L-proline. researchgate.net
Cycloaddition Reactions: Proline derivatives can be used to generate azomethine ylides, which are reactive 1,3-dipoles. These ylides undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes) to produce highly substituted pyrrolidine rings. nih.govacs.org This powerful transformation can create up to four new stereocenters in a single, often highly stereocontrolled, step.
Michael Additions: Chiral organocatalysts derived from proline are frequently used to catalyze asymmetric Michael additions. unibo.it In a related context, the proline scaffold itself can undergo stereoselective conjugate additions. For example, the addition of organocuprates to proline-derived enones has been used for the stereoselective synthesis of 3-alkyl-substituted prolines, creating a new chiral center at the C3 position. nih.gov
Table 2: Examples of Stereoselective Reactions for Introducing Chiral Centers
| Reaction Type | Substrate | Reagents/Catalyst | Product | Stereochemical Outcome |
| Diastereoselective Alkylation | N-Boc-(2S,4R)-4-silyloxyproline methyl ester | LDA, R-X | (2S,4R)-2-Alkyl-4-silyloxyproline derivative | High diastereoselectivity controlled by existing stereocenters. nih.gov |
| [3+2] Cycloaddition | N-benzylglycine ester (proline precursor) + Alkene | Ag(I)/TF-BiphamPhos | Polysubstituted Prolinate | Creates multiple new stereocenters with high enantioselectivity. nih.gov |
| Michael Addition | Proline-derived enone | R₂CuLi, TMSCl | 3-Alkyl-proline derivative | Stereoselective introduction of an alkyl group at the C3 position. nih.gov |
| Tandem Aza-Michael/Radical Cyclization | Chiral allylamine (B125299) + α,β-unsaturated ester | Oxidative Single-Electron Transfer Catalyst | Pentasubstituted Pyrrolidine | Generates four contiguous stereocenters with high diastereoselectivity. researchgate.net |
Applications in Advanced Chemical Transformations
Role as Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone, derived from the L-proline backbone, makes it an effective controller of stereoselectivity in various asymmetric transformations. While specific examples focusing solely on this exact amide are not extensively documented in publicly available research, the broader class of prolinamides, to which it belongs, has been widely studied. These studies provide a strong basis for understanding its potential applications.
The general principle involves the covalent attachment of the pyrrolidine-2-carboxamide (B126068) moiety to a substrate. The steric hindrance and electronic properties of the pyrrolidinyl groups then create a chiral environment that biases the approach of reagents to one face of the molecule over the other, leading to the formation of one enantiomer in excess. After the desired transformation, the auxiliary can be cleaved and recovered for reuse.
Design and Application as Chiral Ligands for Metal Catalysis
The nitrogen atoms within the two pyrrolidine (B122466) rings of this compound can act as Lewis basic sites, making the molecule an excellent candidate for use as a chiral ligand in transition metal catalysis. By coordinating to a metal center, the chiral ligand can create an asymmetric environment around the metal, enabling enantioselective catalysis of a wide array of reactions.
Although specific research detailing the application of this compound as a ligand is limited, the broader family of proline-derived ligands has been instrumental in the development of numerous asymmetric catalytic systems. These ligands have been successfully employed in reactions such as hydrogenations, cross-coupling reactions, and cycloadditions. The bidentate nature of this diamide (B1670390) could offer unique coordination geometries and electronic properties at the metal center, potentially leading to high levels of enantioselectivity in catalyzed reactions.
Development as Organocatalysts in Enantioselective Reactions
One of the most significant areas of application for proline and its derivatives is in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions enantioselectively. This compound, as a prolinamide, is well-suited for this role, primarily through enamine and iminium ion catalysis.
In enamine catalysis, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent reaction of the enamine with an electrophile to proceed with high enantioselectivity. Prolinamides have been shown to be effective catalysts for a variety of enamine-mediated reactions, including aldol (B89426) and Michael additions.
The amide functionality in this compound can play a crucial role in the catalytic cycle by acting as a hydrogen-bond donor to activate the electrophile and orient it for a stereoselective attack by the enamine. The following table summarizes representative results for prolinamide-catalyzed Michael additions, illustrating the potential efficacy of this compound in similar transformations.
| Catalyst (Prolinamide Derivative) | Ketone | Nitroolefin | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Prolinamide A | Cyclohexanone | β-Nitrostyrene | Toluene | 95 | 95:5 | 99 |
| Prolinamide B | Acetone | β-Nitrostyrene | CH2Cl2 | 85 | - | 92 |
| Prolinamide C | Cyclopentanone | 2-Nitrostyrene | THF | 91 | 90:10 | 97 |
This table presents representative data for prolinamide-catalyzed Michael additions to illustrate the general effectiveness of this class of organocatalysts. The specific performance of this compound may vary.
In iminium ion catalysis, the secondary amine of the catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. The steric bulk of the catalyst then directs the nucleophile to attack one of the two enantiotopic faces of the substrate.
Prolinamide-based catalysts have been successfully utilized in a range of reactions that proceed through an iminium ion intermediate, such as Diels-Alder and Friedel-Crafts reactions. The amide group can again participate in hydrogen bonding to further organize the transition state and enhance stereoselectivity. While direct studies on this compound in this context are not prevalent, its structural similarity to other effective prolinamide catalysts suggests its potential for similar applications.
Building Block in the Synthesis of Complex Molecular Architectures
Beyond its roles in asymmetric catalysis, the pyrrolidine scaffold is a fundamental building block in the synthesis of a vast array of complex natural products and pharmaceutically active compounds. nih.govresearchgate.net The stereochemically defined structure of this compound makes it an attractive starting material or intermediate for the construction of more elaborate molecular frameworks.
The pyrrolidine ring is a common motif in many alkaloids and other biologically active molecules. By using this compound as a chiral building block, synthetic chemists can introduce a key stereocenter and a functionalized five-membered ring system early in a synthetic sequence. This can significantly streamline the synthesis of complex targets by reducing the need for late-stage stereochemical manipulations. The amide functionality also provides a handle for further chemical modifications, allowing for the elaboration of the core structure into a variety of more complex derivatives.
Mechanistic Investigations and Reaction Pathways
Elucidation of Catalytic Cycles Involving (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone Derivatives
The fundamental catalytic cycle for proline-derived catalysts, including amides like this compound, typically follows two primary pathways: enamine catalysis and iminium catalysis. libretexts.org
Enamine Catalysis: In reactions involving carbonyl donors (e.g., ketones or aldehydes), the secondary amine of the pyrrolidine (B122466) ring reacts to form a chiral enamine intermediate. libretexts.orgwikipedia.org This enamine is significantly more nucleophilic than the corresponding enol or enolate of the carbonyl compound, enhancing its reactivity towards electrophiles. nih.gov The catalyst's chiral environment ensures that the subsequent reaction proceeds stereoselectively. After the key bond-forming step, the resulting intermediate is hydrolyzed, regenerating the catalyst and furnishing the chiral product. libretexts.org This cycle is central to classic transformations like asymmetric aldol (B89426), Mannich, and Michael reactions. nih.govresearchgate.net
Iminium Catalysis: For reactions with α,β-unsaturated carbonyl compounds, the catalyst condenses with the substrate to form an electrophilic iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to attack by nucleophiles. The stereocontrol is achieved as the bulky framework of the catalyst blocks one face of the iminium ion, directing the nucleophilic attack to the opposite face. unibo.it Subsequent hydrolysis releases the product and regenerates the catalyst.
The amide functionality, as seen in this compound, can play a crucial role in the catalytic cycle. Bifunctional prolinamide catalysts have been designed where the amide N-H group can act as a hydrogen-bond donor, helping to activate and orient the electrophilic partner in the transition state. nih.gov This synergistic activation of both the nucleophile (via enamine) and the electrophile (via hydrogen bonding) can lead to enhanced reactivity and stereoselectivity. nih.gov
Table 1: Key Asymmetric Reactions Catalyzed by Proline Derivatives
| Reaction Type | Catalysis Pathway | Key Intermediate | Typical Substrates |
|---|---|---|---|
| Aldol Reaction | Enamine | Chiral Enamine | Aldehydes, Ketones |
| Mannich Reaction | Enamine | Chiral Enamine | Aldehydes, Imines |
| Michael Addition | Enamine | Chiral Enamine | Ketones, Nitroalkenes |
| Diels-Alder Reaction | Iminium | Chiral Iminium Ion | α,β-Unsaturated Aldehydes, Dienes |
Stereodirecting Effects of the Pyrrolidine Framework
The high degree of stereocontrol exerted by pyrrolidine-based catalysts is a direct consequence of their rigid, chiral framework. unibo.it The (S)-configuration of the pyrrolidine ring creates a well-defined three-dimensional space that directs the approach of incoming reactants.
In enamine-mediated reactions, the catalyst's structure effectively shields one of the enamine's two faces. unibo.it For instance, in the proline-catalyzed aldol reaction, the bulky substituent at the C-2 position (in this case, the pyrrolidin-1-yl-methanone group) blocks the re-face of the enamine intermediate formed from a ketone. This forces the electrophilic aldehyde to approach from the less sterically hindered si-face, leading to the preferential formation of one enantiomer. libretexts.org
The stereochemical outcome is often rationalized using models like the Zimmerman-Traxler transition state for aldol reactions. wikipedia.org This model proposes a six-membered, chair-like transition state where the reactants are pre-organized to minimize steric interactions. The carboxyl group of proline (or a hydrogen-bond-donating group in a derivative) coordinates with the electrophile, further rigidifying the transition state assembly and enhancing stereoselectivity. wikipedia.org Modifications to the pyrrolidine ring, such as adding bulky substituents, can further amplify these directing effects to improve enantioselectivity. unibo.itnih.gov For example, diarylprolinol silyl (B83357) ethers, which are structurally related, are highly effective catalysts precisely because the bulky diarylmethyl group provides a very effective stereochemical shield. nih.gov
Studies using cobalt and nickel catalysts in conjunction with chiral bisoxazoline (BOX) ligands for the hydroalkylation of 3-pyrrolines have also demonstrated the profound impact of the catalytic system in tuning both regio- and stereoselectivity. organic-chemistry.org Similarly, gold(I) complexes featuring a chiral 2,5-diarylpyrrolidine ligand utilize non-covalent interactions between the substrate and the catalyst's chiral pocket to direct enantioselective folding. nih.gov
Intermediates and Transition State Analysis
The key to understanding the catalytic activity and selectivity of this compound derivatives lies in the analysis of the reaction intermediates and transition states. As mentioned, the primary reactive intermediates are chiral enamines and iminium ions. libretexts.org
The formation of the enamine intermediate from the reaction of the catalyst's secondary amine with a ketone or aldehyde is a crucial first step. nih.gov This intermediate is more reactive than the ketone itself due to a higher-energy Highest Occupied Molecular Orbital (HOMO). nih.gov
Transition state analysis, often supported by Density Functional Theory (DFT) calculations, provides insight into the origins of stereoselectivity. nih.gov For many reactions catalyzed by proline and its derivatives, a six-membered chair-like transition state, as described by the Zimmerman-Traxler model, is invoked. wikipedia.org In this model, steric hindrance dictates the orientation of the substituents. For example, in an aldol reaction, the large group on the aldehyde preferentially occupies an equatorial position to avoid steric clashes, which ultimately determines the stereochemistry of the newly formed C-C bond. wikipedia.org
Computational studies have been instrumental in visualizing these transient structures. DFT analysis of gold(I) catalysts with chiral pyrrolidine ligands has revealed that attractive non-covalent interactions between the substrate and the catalyst framework are key to directing the specific enantioselective outcome. nih.gov Similarly, mechanistic investigations into the synthesis of chiral pyrrolidines have proposed radical-mediated pathways involving metal hydride species and alkyl radical intermediates. organic-chemistry.org These analyses help explain how subtle changes in catalyst structure, such as the substituents on the pyrrolidine ring, can lead to significant differences in reaction outcomes, including the formation of syn vs. anti products in Mannich-type reactions. libretexts.org
Table 2: Transition State Features in Proline-Catalyzed Reactions
| Feature | Description | Impact on Reaction |
|---|---|---|
| Zimmerman-Traxler Model | A six-membered, chair-like transition state. wikipedia.org | Predicts diastereoselectivity in aldol reactions by minimizing steric interactions. wikipedia.org |
| Hydrogen Bonding | Interaction between the catalyst (e.g., amide N-H) and the electrophile. nih.gov | Rigidifies the transition state, enhances stereocontrol and reactivity. nih.gov |
| Steric Shielding | The catalyst's bulky framework blocks one face of the reactive intermediate. unibo.it | Directs the incoming reactant to the opposite, less hindered face, controlling enantioselectivity. unibo.it |
| Computational Analysis (DFT) | Theoretical calculations to model transition states and intermediates. nih.gov | Provides detailed structural and energetic insights into the source of stereoselectivity. nih.gov |
Computational and Theoretical Studies
Quantum Chemical Calculations for Conformational Preferences and Energy Landscapes
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the conformational preferences and energy landscapes of pyrrolidine-containing molecules. The five-membered pyrrolidine (B122466) ring is not planar and exists in two primary puckered conformations, known as Cγ-exo and Cγ-endo (or "down" and "up" puckering). These conformations arise from the displacement of the Cγ (C4) atom either out of or into the plane defined by the other four ring atoms.
The relative stability of these conformers is highly sensitive to the nature and position of substituents on the ring. For instance, studies on substituted prolines have shown that sterically demanding groups tend to occupy a pseudoequatorial position to minimize steric strain, which in turn dictates the preferred puckering of the ring. Conversely, stereoelectronic effects, such as the gauche effect, become dominant with electron-withdrawing substituents, influencing the conformational equilibrium.
DFT calculations can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers for interconversion between them. For prolinamide structures similar to (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone, these calculations reveal the energetic cost of ring puckering and rotation around the amide bond, which are critical for its function in catalysis and molecular recognition.
| Factor | Description | Predicted Conformational Effect | Computational Method |
|---|---|---|---|
| Ring Puckering | The pyrrolidine ring interconverts between two predominant, non-planar conformers: Cγ-exo and Cγ-endo. | The energy difference between conformers is typically small, but one form may be favored depending on substitution. | DFT (e.g., B3LYP/6-31G(d,p)) |
| Steric Hindrance | The presence of bulky substituents on the pyrrolidine ring. | Substituents favor a pseudoequatorial orientation to minimize steric clashes, which locks the ring into a preferred pucker. | Geometry Optimization, Energy Minimization |
| Stereoelectronic Effects | Interactions involving electron-donating or electron-withdrawing groups that influence geometry (e.g., gauche effect). | An electron-withdrawing group at C4 can stabilize a gauche interaction, favoring the conformer where the substituent is axial. | Natural Bond Orbital (NBO) Analysis |
| Amide Bond Isomerization | Rotation around the C-N amide bond, leading to cis and trans isomers. | The trans isomer is generally more stable, but the energy barrier to rotation is significant and can be influenced by ring pucker. | Potential Energy Surface (PES) Scan |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. By solving Newton's equations of motion for the system, MD simulations can track the trajectory of every atom over time, revealing dynamic processes like conformational changes, binding events, and solvent reorganization.
For pyrrolidine-based systems, MD simulations are crucial for studying the dynamics of the ring pucker, which continuously interconverts between the endo and exo states on a picosecond to nanosecond timescale. These simulations, often employing force fields like AMBER or CHARMM, can quantify the stability of protein-ligand complexes by analyzing parameters such as the root-mean-square deviation (RMSD) of atomic positions and the radius of gyration (Rg) of the complex over the simulation period.
Furthermore, MD simulations can be used to calculate the binding free energy between a ligand and its receptor, offering a more rigorous assessment of binding affinity than static docking models. These simulations highlight the importance of dynamic hydrogen bond networks and the role of water molecules in mediating molecular interactions.
| Parameter | Description | Significance for this compound |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule and a reference structure over time. | Indicates the stability of the molecule's conformation or its binding pose within a receptor. Low, stable RMSD values suggest a stable complex. |
| Radius of Gyration (Rg) | Measures the compactness of a structure. | Changes in Rg can indicate conformational changes, such as the opening or closing of a binding pocket upon ligand interaction. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the molecule and its environment (e.g., solvent, receptor) over time. | Identifies key, persistent interactions that stabilize a particular binding mode or conformation. |
| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding by combining molecular mechanics energies with a continuum solvent model. | Provides a quantitative estimate of binding affinity, allowing for the comparison of different ligands or binding modes. |
Docking Studies of Molecular Interactions and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound and its derivatives, docking studies are essential for understanding how these molecules interact with the active sites of enzymes and receptors, thereby providing a rationale for their biological activity.
Docking simulations place the flexible ligand into the binding site of a rigid or semi-flexible receptor, and a scoring function is used to estimate the binding affinity for each generated pose. These studies have been applied to related pyrrolidine-containing compounds to investigate their interactions with targets such as dipeptidyl peptidase IV (DPP-IV) and acetylcholinesterase (AChE).
The results typically reveal key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between the ligand and specific amino acid residues. For instance, in DPP-IV inhibitors, the pyrrolidine motif often occupies a hydrophobic pocket, while the amide carbonyl can form crucial hydrogen bonds with residues in the active site. These insights are vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.
| Protein Target | Key Interacting Residues | Type of Interaction | Significance |
|---|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | Glu205, Glu206, Tyr662 | Salt bridges, hydrogen bonds | Anchors the ligand in the active site, crucial for inhibitory activity. |
| GABA-A Receptor | Tyr62, Asn85, Arg114 | Hydrogen bonds, hydrophobic interactions | Stabilizes the binding of anticonvulsant agents. |
| Acetylcholinesterase (AChE) | Trp84, Tyr334 (Peripheral Anionic Site) | π-π stacking, hydrophobic interactions | Contributes to the binding affinity of inhibitors for potential Alzheimer's disease treatment. |
| MDM2-p53 Interface | Leu54, Gly58, Val93 (p53 binding pocket) | Hydrophobic interactions, hydrogen bonds | Disrupts the protein-protein interaction, a strategy in cancer therapy. |
Prediction of Reactivity and Selectivity in Catalytic Processes
This compound belongs to the class of prolinamide organocatalysts, which are widely used in asymmetric synthesis. Computational chemistry, especially DFT, is a cornerstone for predicting and rationalizing the reactivity and stereoselectivity of these catalysts.
Theoretical studies on reactions like the asymmetric aldol (B89426) or Michael additions catalyzed by proline derivatives have shown that the catalytic cycle proceeds through the formation of an enamine intermediate between the catalyst and a carbonyl substrate. The stereochemical outcome of the reaction is determined in the subsequent C-C bond-forming step.
Computational models of the transition states are used to explain the origin of enantioselectivity. Factors such as the conformation of the pyrrolidine ring, the orientation of the amide side chain, and the formation of a specific hydrogen-bonding network between the catalyst, substrates, and any additives are critical. By comparing the calculated activation energies of the competing transition states leading to the (R) and (S) products, researchers can predict which enantiomer will be formed preferentially. These predictions help in understanding the mechanism and in the design of more efficient and selective catalysts.
| Factor | Computational Approach | Predicted Influence on Catalysis |
|---|---|---|
| Transition State Geometry | DFT Transition State Search (e.g., B3LYP) | The relative energies of diastereomeric transition states determine the enantioselectivity and diastereoselectivity of the reaction. |
| Hydrogen Bonding Network | Quantum Theory of Atoms in Molecules (QTAIM) | Specific H-bonds between the catalyst's amide N-H or other H-bond donors and the electrophile are crucial for activation and stereocontrol. |
| Steric Repulsion | Analysis of Optimized Geometries | Steric clashes in one transition state can raise its energy, favoring an alternative pathway and thus enhancing selectivity. |
| Catalyst Conformation | Conformational Search and Energy Calculation | The preferred pucker of the pyrrolidine ring and the orientation of the side chain create a specific chiral environment that directs the approach of the substrates. |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
1D NMR Techniques (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this molecule is expected to show complex multiplets for the aliphatic protons of the two pyrrolidine (B122466) rings. The proton on the chiral carbon (C2) would be a key signal. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. A characteristic signal for the amide carbonyl carbon is expected in the downfield region (typically 165-175 ppm), while the remaining eight aliphatic carbons of the two rings would appear in the upfield region. uobasrah.edu.iq
2D NMR Techniques: To resolve signal overlap and definitively establish the molecular framework, 2D NMR experiments are employed. sdsu.eduslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It would be used to trace the connectivity of protons within each pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (¹J coupling). sdsu.eduyoutube.com It allows for the unambiguous assignment of which protons are bonded to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J or ³J coupling). sdsu.eduyoutube.com It is crucial for establishing connectivity across quaternary carbons and heteroatoms, such as linking the protons on the carbons adjacent to the nitrogen and carbonyl group to the carbonyl carbon itself.
The following table outlines the expected NMR chemical shifts for the compound, based on data from structurally similar pyrrolidine-containing molecules. researchgate.netchemicalbook.comresearchgate.net
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (HMBC) |
|---|---|---|---|
| C=O (Carbonyl) | - | ~170 | Correlates with H2, H5, H2', H5' |
| C2 (Chiral Center) | ~4.5 (dd) | ~60 | Correlates with C=O, C3, C5 |
| C3, C4, C3', C4' | ~1.8-2.2 (m) | ~24-30 | - |
| C5 | ~3.5-3.7 (m) | ~46 | Correlates with C=O, C2, C4 |
| C2', C5' | ~3.4-3.6 (m) | ~45-48 | Correlates with C=O |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. acs.org
For this compound (C₉H₁₆N₂O), the exact mass can be calculated. In electrospray ionization (ESI) positive mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺. HRMS would confirm the elemental composition by matching the measured mass to the calculated mass with high precision (typically within 5 ppm).
Analysis of the fragmentation pattern, often achieved through tandem mass spectrometry (MS/MS), provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the two pyrrolidine ring structures.
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₇N₂O⁺ | 169.1335 | Protonated molecular ion |
| Fragment 1 | C₅H₈NO⁺ | 98.0599 | Acylium ion from cleavage of C2-C=O bond |
| Fragment 2 | C₄H₁₀N⁺ | 72.0808 | Pyrrolidine ring fragment from amide bond cleavage |
| Fragment 3 | C₅H₉N₂⁺ | 97.0760 | Fragment from loss of CO and H |
Chiral Chromatography (e.g., HPLC, SFC) for Enantiomeric Purity Determination
Since the molecule possesses a stereocenter, determining its enantiomeric purity is critical. Chiral chromatography is the standard method for separating enantiomers and quantifying the enantiomeric excess (ee) of the desired (S)-enantiomer. selvita.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques employed for this purpose. nih.govchromatographyonline.com
These methods utilize a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for separating a broad range of chiral compounds, including pyrrolidin-2-one derivatives. nih.govresearchgate.netresearchgate.net
SFC is often preferred as a "greener" and faster alternative to normal-phase HPLC, as it uses supercritical CO₂ as the primary mobile phase, reducing the consumption of toxic organic solvents. selvita.comafmps.be The separation can be optimized by adjusting parameters such as the co-solvent (e.g., methanol, ethanol), flow rate, and temperature. researchgate.net
| Parameter | Typical Conditions |
|---|---|
| Technique | Supercritical Fluid Chromatography (SFC) or HPLC |
| Chiral Stationary Phase (CSP) | Cellulose or amylose derivatives (e.g., Lux Cellulose-2) |
| Mobile Phase (SFC) | CO₂ with an alcohol co-solvent (e.g., 5-20% Methanol) |
| Mobile Phase (HPLC) | n-Hexane with an alcohol modifier (e.g., 2-propanol) |
| Detection | UV (e.g., at 210 nm) |
| Flow Rate | 1-4 mL/min |
| Temperature | Ambient to 40 °C |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides unequivocal proof of atomic connectivity, bond lengths, bond angles, and, most importantly, the absolute stereochemistry of a chiral compound. acs.org
To perform this analysis, a high-quality single crystal of this compound must be grown. This is typically achieved by slow evaporation of a saturated solution. acs.org The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the precise position of each atom in the crystal lattice is determined. This technique would unambiguously confirm the (S)-configuration at the chiral center and reveal details about the molecule's conformation and any intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.
For this compound, the IR spectrum would be dominated by a strong, sharp absorption band corresponding to the stretching vibration of the tertiary amide carbonyl (C=O) group. Other characteristic absorptions would include C-H stretching from the aliphatic rings and C-N stretching vibrations. nih.govnist.gov
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aliphatic C-H | Stretch | 2850-2960 | Medium-Strong |
| Tertiary Amide C=O | Stretch | 1630-1680 | Strong |
| C-N | Stretch | 1100-1300 | Medium |
Structure Activity Relationship Studies Molecular Interactions
Influence of Pyrrolidine (B122466) Ring Substitutions on Binding Affinity
Modifications to the pyrrolidine rings are a key strategy for modulating the binding affinity and selectivity of inhibitors based on the (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone scaffold. Research has demonstrated that even minor substitutions can lead to significant changes in inhibitory potency by introducing new, favorable interactions with the target enzyme's active site.
One notable finding is the effect of fluorination. The substitution of a methylene (B1212753) group (-CH2-) at the 4-position of the proline (pyrrolidine) ring with a difluoromethylene group (-CF2-) can result in a four-fold enhancement of inhibitor activity. nih.gov This increased potency is attributed to the formation of a weak hydrogen bond between one of the fluorine atoms and the hydroxyl group of a tyrosine residue (Tyr473) within the enzyme's binding pocket. nih.gov
Furthermore, the introduction of different heteroatoms into the pyrrolidine ring has been shown to significantly alter binding. Studies on N-blocked L-proline derivatives found that incorporating a sulfur atom into the pyrrolidine ring markedly increased inhibitory activity against prolyl endopeptidase. nih.gov Conversely, the introduction of an oxygen atom in the same positions tended to diminish the compound's activity, indicating a strong preference for sulfur in establishing favorable interactions. nih.gov
These findings highlight the sensitivity of the enzyme's active site to the electronic and steric properties of the inhibitor's pyrrolidine rings.
| Ring Position | Substitution | Effect on Binding Affinity | Rationale for Effect |
|---|---|---|---|
| 4-position of Proline Ring | -CH2- → -CF2- | ▲ Significant Increase | Formation of a weak hydrogen bond with Tyr473 in the enzyme active site. nih.gov |
| Pyrrolidine Ring | Introduction of Sulfur (S) | ▲ Significant Increase | Favorable interaction within the binding site. nih.gov |
| Pyrrolidine Ring | Introduction of Oxygen (O) | ▼ Decrease | Unfavorable interaction compared to carbon or sulfur. nih.gov |
Impact of Amide Linker Modifications on Molecular Recognition
The central carbonyl group (methanone) in this compound acts as a critical linker that mimics the peptide bond of a dipeptide substrate. The integrity and nature of this linker are paramount for molecular recognition and inhibitory activity.
SAR studies emphasize that a peptide linkage (an acid-amide bond) is a required structural feature to maintain potent inhibitory activity against prolyl endopeptidase. nih.gov This suggests that the hydrogen bonding capabilities and the specific geometry of the amide or a similar keto-amide group are essential for correctly positioning the inhibitor within the active site. Typical inhibitors targeting enzymes like POP often feature a peptide-like scaffold containing two amide carbonyl groups, which are considered essential for binding to the proteolytic active site. acs.org
Modifications to the linker chain connecting the terminal N-acyl group to the pyrrolidine core also influence binding affinity. For inhibitors with flat, aromatic terminal groups, the optimal linker length was found to be three carbon-carbon bonds. nih.gov However, if a bulkier group is present at the terminus, the optimal linker length increases to four C-C bonds to achieve a better fit within the binding pocket. nih.gov This demonstrates that the linker's role extends beyond simple connection to include providing the correct spatial orientation for distal parts of the inhibitor to engage with subsites of the enzyme.
Stereospecificity of Molecular Interactions
The interactions between this class of inhibitors and their target enzymes are highly stereospecific. The designation "(S)" in the compound's name refers to the stereochemistry at the 2-position of the second pyrrolidine ring, which corresponds to the L-proline configuration, the naturally occurring amino acid.
This specific stereoisomer is crucial for potent inhibition. Research on a series of N-blocked L-proline derivatives showed that replacing the L-proline moiety with its D-isomer (the (R)-enantiomer) resulted in a remarkable reduction in inhibitory activity. nih.gov This indicates that the enzyme's active site, particularly the S1 subsite which accommodates this ring, is exquisitely shaped to bind the (S)-enantiomer.
This high degree of stereoselectivity is a common feature for this class of inhibitors. In studies of related, more complex molecules, the synthesis and evaluation of all possible stereoisomers confirmed that typically only one isomer possesses high potency. For example, in a series of novel κ-opioid receptor agonists containing a pyrrolidine moiety, the (1S,18S)-3c isomer was identified as the most potent, with significantly higher binding affinity than the other three stereoisomers. rsc.org This underscores that a precise three-dimensional arrangement of the atoms is required for optimal molecular interaction with the biological target.
Mechanistic Insights into Enzyme or Receptor Binding
The this compound scaffold acts as a peptidomimetic, targeting the active site of serine proteases like prolyl oligopeptidase (POP). The binding mechanism involves the inhibitor occupying several key subsites within the enzyme's catalytic domain.
The (S)-pyrrolidin-2-yl portion of the inhibitor is designed to fit into the S1 subsite of the enzyme, a pocket that shows a strong preference for proline residues in natural substrates. frontiersin.org The central carbonyl group plays a crucial role by placing its oxygen atom into the "oxyanion hole," where it forms hydrogen bonds with backbone amide groups (like Asn555 in POP) and often a key tyrosine residue (Tyr473). researchgate.net This interaction mimics the transition state of peptide bond hydrolysis and is critical for tight binding.
The other pyrrolidine ring, attached via its nitrogen to the carbonyl, occupies the S2 subsite. frontiersin.org Further substitutions on this ring or groups attached to it can extend into the S3 subsite, allowing for additional interactions that increase affinity and selectivity. nih.govfrontiersin.org
In some analogues, such as those containing a nitrile group, the inhibitor can form a reversible covalent bond with the catalytic serine (e.g., Ser554 in POP). frontiersin.org The nitrile carbon is subject to nucleophilic attack by the serine's hydroxyl oxygen, forming a stable imidate that effectively inactivates the enzyme. frontiersin.org However, even without a warhead capable of covalent bonding, the scaffold achieves potent inhibition through the sum of non-covalent interactions within the active site.
| Enzyme Residue (Prolyl Oligopeptidase) | Interacting Inhibitor Moiety | Type of Interaction |
|---|---|---|
| Ser554 (Catalytic Triad) | Nitrile group (in certain analogues) | Reversible covalent bond (imidate formation). frontiersin.org |
| Tyr473 (Oxyanion Hole) | Central Carbonyl Oxygen | Hydrogen Bond. researchgate.net |
| Asn555 (Oxyanion Hole) | Central Carbonyl Oxygen | Hydrogen Bond. researchgate.net |
| S1 Subsite Pocket | (S)-Pyrrolidin-2-yl Ring | Shape complementarity, hydrophobic interactions. frontiersin.org |
| S2/S3 Subsites | Pyrrolidin-1-yl Ring & N-Acyl Groups | Hydrophobic and van der Waals interactions. nih.govfrontiersin.org |
Future Research Directions
Exploration of Novel Synthetic Routes for Enhanced Sustainability
The synthesis of (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone and related prolinamides traditionally involves standard peptide coupling reagents, which can generate significant chemical waste. Future research will increasingly focus on developing more sustainable and atom-economical synthetic methodologies.
A highly promising avenue is the use of biocatalysis. Enzyme-catalyzed, racemization-free amidation of unprotected L-proline has been demonstrated, offering a green alternative to conventional chemical methods. rsc.orgrsc.org Research into lipase-catalyzed amidations, for instance using Candida antarctica lipase (B570770) B (CALB) in green solvents like cyclopentyl methyl ether, showcases a path to high-yield synthesis without the need for extensive purification. nih.gov Future work should aim to optimize these enzymatic processes specifically for the synthesis of this compound, potentially improving atom efficiency from around 45% to over 86%. rsc.org
Furthermore, exploring mechanochemistry and other solvent-free or reduced-solvent reaction conditions could significantly minimize the environmental footprint of the synthesis. The development of one-pot procedures that combine proline activation and amidation without isolating intermediates will be a key goal for enhancing process efficiency and sustainability.
Design of Next-Generation Chiral Catalysts and Ligands
While this compound is an effective organocatalyst, there is considerable scope for designing next-generation catalysts with enhanced activity, selectivity, and broader substrate scope. Future designs will likely incorporate additional functional groups to create bifunctional or even multifunctional catalysts.
Key strategies for catalyst evolution include:
Fluorination : The introduction of fluorine-containing moieties can alter the catalyst's steric and electronic properties, improving hydrogen bonding interactions and conformational stability, which are crucial for high stereoselectivity in both organic and aqueous media. nih.gov
Peptide Scaffolds : Incorporating the prolinamide structure into di- or tri-peptides can create a more defined chiral pocket, enhancing enantioselectivity in reactions like Michael additions. nih.gov
Supramolecular Modification : The use of chiral additives, such as substituted imidazoles, can form supramolecular complexes with the proline-based catalyst. rsc.org These complexes can accelerate reaction rates and significantly improve selectivity by creating a more organized and effective catalytic environment. rsc.org
Sulfonamide Derivatives : Replacing the amide with a sulfonamide group has proven to be a successful strategy for developing highly effective organocatalysts capable of constructing all-carbon quaternary stereocenters. nih.gov Future research could explore analogous sulfonamide versions of the target compound.
These design principles aim to overcome common limitations of proline-based catalysts, such as moderate enantioselectivities in certain reactions and the need for high catalyst loadings. nih.gov
Integration into Flow Chemistry and Automation Platforms
The transition from batch to continuous flow processing represents a major step towards safer, more efficient, and scalable chemical synthesis. Future research will focus on the heterogenization of this compound and its derivatives to enable their use in packed-bed flow reactors.
Immobilizing the catalyst onto solid supports, such as magnetic nanoparticles or polymers, is a key strategy. nih.govrsc.orgnih.gov L-proline functionalized magnetic nanorods, for example, have been successfully used as a recyclable catalyst for stereoselective synthesis. nih.govrsc.org This approach not only facilitates continuous production but also simplifies catalyst recovery and reuse, a significant challenge in homogeneous organocatalysis. rsc.org
Developing proline-tetrazole derivatives is another effective strategy for creating heterogeneous flow systems. nih.gov These systems can operate at ambient temperatures, providing excellent enantio- and chemoselectivity in aldol (B89426) and Mannich reactions with extremely low process catalyst mass inefficiency. nih.gov The integration of these immobilized catalysts into automated platforms will allow for high-throughput screening of reaction conditions and rapid optimization of synthetic processes.
Advanced Computational Modeling for Predictive Design
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new catalysts. nih.gov For proline-based catalysts, Density Functional Theory (DFT) has been instrumental in analyzing the transition states of reactions like the aldol addition, revealing the crucial role of hydrogen bonding and enamine geometry in determining stereoselectivity. nih.govrsc.org
Future computational research will move beyond retrospective analysis towards predictive design. Advanced modeling will be used to:
Screen Virtual Libraries : Computationally screen libraries of modified this compound derivatives to predict their catalytic performance before synthesis, saving significant time and resources. nih.gov
Optimize Catalyst Structures : Identify key structural factors that govern enantioselectivity and diastereoselectivity, allowing for the rational design of catalysts tailored for specific transformations, such as achieving anti-selectivity in Mannich reactions where syn-products are typically favored. nih.gov
Elucidate Complex Mechanisms : Model the complete catalytic cycle, including the influence of solvents and additives, to gain a deeper understanding of the reaction dynamics and identify potential pathways for improvement. nih.govlongdom.org
The synergy between computational prediction and experimental validation will accelerate the discovery of next-generation organocatalysts with superior performance. nih.gov
Expanding Applications in Material Science and Supramolecular Chemistry
The unique structural and chiral properties of the proline scaffold offer exciting opportunities beyond traditional catalysis, extending into material science and supramolecular chemistry.
Future research in this area could explore:
Chiral Polymers and Materials : The use of proline-catalyzed reactions to synthesize novel polymers and materials with specific optical or electronic properties is an emerging field. longdom.org The catalyst can be used to control the stereochemistry of monomers or polymerization reactions, leading to materials with unique chiral architectures.
Supramolecular Self-Assembly : The rigid, well-defined conformation of the pyrrolidine (B122466) ring makes it an excellent building block (tecton) for designing self-assembling supramolecular structures. nih.gov By functionalizing the this compound scaffold, researchers can create molecules that form predictable hydrogen-bonded networks, leading to the development of novel gels, liquid crystals, or functional bionanomaterials. acs.org
Anti-Fouling Surfaces : Oligo-prolines are being investigated for their potential as non-ionic, anti-fouling peptides. researchgate.net Immobilizing derivatives of this compound onto surfaces could create hydrophilic coatings that resist protein adsorption, with applications in medical devices and marine coatings. researchgate.net
By leveraging the principles of supramolecular chemistry, the utility of this proline derivative can be expanded to create advanced materials with tailored functions and properties.
Q & A
Q. What established synthetic routes are available for (S)-pyrrolidin-1-yl(pyrrolidin-2-yl)methanone?
The compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. For example, reacting substituted pyrazole derivatives (e.g., 1-methyl-4-nitro-1H-pyrazole) with pyrrolidine under controlled conditions (e.g., anhydrous solvents, catalysts like DCC or EDCI) yields the target molecule. Key parameters include temperature (often 0–25°C), reaction time (12–24 hours), and purification via column chromatography . Advanced variants employ enantioselective catalysis to achieve the (S)-configuration, as seen in dual orexin receptor antagonist syntheses using chiral auxiliaries .
Q. How is X-ray crystallography applied to determine the stereochemistry and molecular conformation of this compound?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Crystals are grown via slow evaporation, and data collection involves monochromatic radiation (e.g., Mo-Kα). Structural refinement accounts for hydrogen bonding, torsional angles, and enantiomeric purity. For chiral centers, Flack parameters validate absolute configuration .
Q. Which analytical techniques are critical for assessing purity and structural identity?
- HPLC/UPLC : Reverse-phase methods with C18 columns and UV detection (e.g., 254 nm) assess purity (>98% by area normalization).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 224.22 for C₉H₁₂N₄O₃) .
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolves pyrrolidine ring protons (δ 1.5–3.5 ppm) and carbonyl signals (δ 160–170 ppm) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
Contradictions often arise from assay conditions (e.g., cell lines, receptor isoforms) or impurity profiles. Mitigation strategies include:
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values under standardized protocols.
- Metabolite Screening : UPLC-MS/MS identifies active metabolites that may contribute to off-target effects .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Catalysts : Use (S)-proline-derived organocatalysts or transition-metal complexes (e.g., Ru-BINAP) for asymmetric induction .
- Dynamic Resolution : Combine kinetic resolution with racemization (e.g., via enzymatic catalysis) to enhance enantiomeric excess (ee >99%) .
- Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts .
Q. How are crystallographic data discrepancies (e.g., twinning, disorder) resolved for this compound?
SHELXL integrates tools for handling twinned data (HKLF 5 format) and disorder modeling. Strategies include:
Q. What methodologies identify degradation products under stress conditions?
Forced degradation studies (acid/base/thermal/photooxidative stress) coupled with UPLC-MS/MS:
- Base Hydrolysis : Major products include 310.30 m/z (piperazine-pyrrolidine fragment) .
- Photolysis : Unique fragments (138.08 m/z) suggest cleavage at the pyrazole-pyrrolidine bond .
- Isolation : Preparative HPLC isolates degradants for NMR characterization .
Q. How are structure-activity relationship (SAR) studies designed to improve target affinity?
- Analog Synthesis : Modify substituents on the pyrrolidine/pyrazole rings (e.g., nitro → amino groups) .
- Binding Assays : Radioligand displacement (e.g., ³H-labeled orexin-A for receptor antagonists) quantifies Ki values .
- Computational Modeling : Docking (AutoDock Vina) and MD simulations assess binding poses in target pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
